Cas no 88319-43-1 ((2R)-2-amino-4,4-dimethylpentanoic acid)

(2R)-2-amino-4,4-dimethylpentanoic acid structure
88319-43-1 structure
Product Name:(2R)-2-amino-4,4-dimethylpentanoic acid
Numéro CAS:88319-43-1
Le MF:C7H15NO2
Mégawatts:145.199502229691
MDL:MFCD00038404
CID:720979
PubChem ID:6950508
Update Time:2024-10-26

(2R)-2-amino-4,4-dimethylpentanoic acid Propriétés chimiques et physiques

Nom et identifiant

    • (R)-2-Amino-4,4-dimethylpentanoic acid
    • 3-tertbutyl-D-β-alanine
    • BETA-T-BUTYL-D-ALANINE
    • D-Neopentylglycine
    • H-D-NptGly-OH
    • H-β-tBu-D-Ala-OH
    • Pentanoic acid,2-amino-4,4-dimethyl-, (2R)-
    • β-tert-Butyl-D-alanine
    • H-D-beta-tbu-Ala-OH
    • 4-Methyl-D-leucine
    • (2R)-2-amino-4,4-dimethylpentanoic acid
    • (2R)-2-Amino-4,4-dimethylpentanoic acid (ACI)
    • D-Leucine, 4-methyl- (9CI)
    • (R)-2-Amino-4,4-dimethylpentanoicacid
    • D-tert-Butylalanine
    • γ-Methyl-D-leucine
    • AC-6597
    • AKOS006272330
    • DTXSID90426199
    • 88319-43-1
    • DS-6589
    • 3-tert-butyl-D-alanine
    • BETA-TERT-BUTYL-D-ALANINE
    • (R)-2-AMINO-4,4-DIMETHYL-PENTANOIC ACID
    • SCHEMBL197139
    • LPBSHGLDBQBSPI-RXMQYKEDSA-N
    • H-D-ALA(TBU)-OH
    • H-BETA-TBU-D-ALA-OH
    • H-D-tBuAla-OH
    • H--tBu-D-Ala-OH
    • CS-0053492
    • DB-290161
    • (2R)-2-amino-4,4-dimethyl-pentanoic acid
    • H-D-Neopentylgly-OH;H--Me-D-Leu-OH;H-D-Tba-OH
    • MFCD00038404
    • EN300-295099
    • D-Leucine, 4-methyl-
    • MDL: MFCD00038404
    • Piscine à noyau: 1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1
    • La clé Inchi: LPBSHGLDBQBSPI-RXMQYKEDSA-N
    • Sourire: [C@H](N)(C(=O)O)CC(C)(C)C

Propriétés calculées

  • Qualité précise: 145.110278721g/mol
  • Masse isotopique unique: 145.110278721g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 10
  • Nombre de liaisons rotatives: 3
  • Complexité: 126
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout
  • Le xlogp3: -1.3
  • Surface topologique des pôles: 63.3Ų

Propriétés expérimentales

  • Couleur / forme: White to Yellow Solid
  • Dense: 1.016
  • Point d'ébullition: 236 ºC
  • Point d'éclair: 97 ºC
  • Indice de réfraction: 1.471
  • Le PSA: 63.32000
  • Le LogP: 1.53480

(2R)-2-amino-4,4-dimethylpentanoic acid Informations de sécurité

(2R)-2-amino-4,4-dimethylpentanoic acid PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92805-1 G
(2R)-2-amino-4,4-dimethylpentanoic acid
88319-43-1 97%
1g
¥ 1,254.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92805-5 G
(2R)-2-amino-4,4-dimethylpentanoic acid
88319-43-1 97%
5g
¥ 3,775.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92805-10 G
(2R)-2-amino-4,4-dimethylpentanoic acid
88319-43-1 97%
10g
¥ 6,586.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92805-25 G
(2R)-2-amino-4,4-dimethylpentanoic acid
88319-43-1 97%
25g
¥ 13,173.00 2021-05-07
Chemenu
CM100707-1g
D-Neopentylglycine
88319-43-1 97%
1g
$206 2021-06-09
Chemenu
CM100707-5g
D-Neopentylglycine
88319-43-1 97%
5g
$617 2021-06-09
Chemenu
CM100707-10g
D-Neopentylglycine
88319-43-1 97%
10g
$1075 2021-06-09
Fluorochem
048889-250mg
3-tert-Butyl-D-alanine
88319-43-1 95%
250mg
£47.00 2022-03-01
Fluorochem
048889-1g
3-tert-Butyl-D-alanine
88319-43-1 95%
1g
£119.00 2022-03-01
Fluorochem
048889-5g
3-tert-Butyl-D-alanine
88319-43-1 95%
5g
£421.00 2022-03-01

(2R)-2-amino-4,4-dimethylpentanoic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9
Référence
In vitro synthesis of new cyclodepsipeptides of the PF1022-type: probing the α-D-hydroxy acid tolerance of PF1022 synthetase
Mueller, Jane; et al, ChemBioChem, 2009, 10(2), 323-328

Méthode de production 2

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide
2.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran
2.2 Reagents: Methanol
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran
3.2 Reagents: Hydrochloric acid Solvents: Ethanol
3.3 Reagents: Ammonium hydroxide
3.4 Reagents: Dowex 50W Solvents: Water
Référence
Asymmetric Synthesis of α-Amino Acids by Copper-Catalyzed Conjugate Addition of Grignard Reagents to Optically Active Carbamatoacrylates
Lander, Peter A.; et al, Journal of the American Chemical Society, 1994, 116(18), 8126-32

Méthode de production 3

Conditions de réaction
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ,  Hexane
2.2 -
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Triethylamine Solvents: Dimethylformamide
4.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran
4.2 Reagents: Methanol
5.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran
5.2 Reagents: Hydrochloric acid Solvents: Ethanol
5.3 Reagents: Ammonium hydroxide
5.4 Reagents: Dowex 50W Solvents: Water
Référence
Asymmetric Synthesis of α-Amino Acids by Copper-Catalyzed Conjugate Addition of Grignard Reagents to Optically Active Carbamatoacrylates
Lander, Peter A.; et al, Journal of the American Chemical Society, 1994, 116(18), 8126-32

Méthode de production 4

Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Water
Référence
Peptides containing a neopentylglycine residue
Pospisek, Jan; et al, Collection of Czechoslovak Chemical Communications, 1987, 52(2), 514-21

Méthode de production 5

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Ethanol
1.3 Reagents: Ammonium hydroxide
1.4 Reagents: Dowex 50W Solvents: Water
Référence
Asymmetric Synthesis of α-Amino Acids by Copper-Catalyzed Conjugate Addition of Grignard Reagents to Optically Active Carbamatoacrylates
Lander, Peter A.; et al, Journal of the American Chemical Society, 1994, 116(18), 8126-32

Méthode de production 6

Conditions de réaction
1.1 Reagents: 2,2-Diphenylglycine Catalysts: Benzeneacetamide, N-[(R)-[4-(aminomethyl)-5-hydroxy-3-pyridinyl][1,1′-biphenyl]-… Solvents: Methanol ,  Water ;  3 d, 20 °C
Référence
A new type of chiral-pyridoxamines for catalytic asymmetric transamination of α-keto acids
Chen, Jianfeng; et al, Tetrahedron Letters, 2016, 57(41), 4612-4615

Méthode de production 7

Conditions de réaction
1.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran
1.2 Reagents: Methanol
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran
2.2 Reagents: Hydrochloric acid Solvents: Ethanol
2.3 Reagents: Ammonium hydroxide
2.4 Reagents: Dowex 50W Solvents: Water
Référence
Asymmetric Synthesis of α-Amino Acids by Copper-Catalyzed Conjugate Addition of Grignard Reagents to Optically Active Carbamatoacrylates
Lander, Peter A.; et al, Journal of the American Chemical Society, 1994, 116(18), 8126-32

Méthode de production 8

Conditions de réaction
1.1 -
2.1 Reagents: 2,2-Diphenylglycine Catalysts: Benzeneacetamide, N-[(R)-[4-(aminomethyl)-5-hydroxy-3-pyridinyl][1,1′-biphenyl]-… Solvents: Methanol ,  Water ;  3 d, 20 °C
Référence
A new type of chiral-pyridoxamines for catalytic asymmetric transamination of α-keto acids
Chen, Jianfeng; et al, Tetrahedron Letters, 2016, 57(41), 4612-4615

Méthode de production 9

Conditions de réaction
1.1 Reagents: Trimethyltin chloride ,  Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: Butyllithium Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ,  Hexane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Triethylamine Solvents: Dimethylformamide
2.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran
2.2 Reagents: Methanol
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran
3.2 Reagents: Hydrochloric acid Solvents: Ethanol
3.3 Reagents: Ammonium hydroxide
3.4 Reagents: Dowex 50W Solvents: Water
Référence
Asymmetric Synthesis of α-Amino Acids by Copper-Catalyzed Conjugate Addition of Grignard Reagents to Optically Active Carbamatoacrylates
Lander, Peter A.; et al, Journal of the American Chemical Society, 1994, 116(18), 8126-32

Méthode de production 10

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ,  Hexane
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Triethylamine Solvents: Dimethylformamide
3.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran
3.2 Reagents: Methanol
4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran
4.2 Reagents: Hydrochloric acid Solvents: Ethanol
4.3 Reagents: Ammonium hydroxide
4.4 Reagents: Dowex 50W Solvents: Water
Référence
Asymmetric Synthesis of α-Amino Acids by Copper-Catalyzed Conjugate Addition of Grignard Reagents to Optically Active Carbamatoacrylates
Lander, Peter A.; et al, Journal of the American Chemical Society, 1994, 116(18), 8126-32

(2R)-2-amino-4,4-dimethylpentanoic acid Raw materials

(2R)-2-amino-4,4-dimethylpentanoic acid Preparation Products

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